2,5-Dichloro-3-(difluoromethoxy)phenol
Description
2,5-Dichloro-3-(difluoromethoxy)phenol is a halogenated phenolic compound characterized by two chlorine substituents at positions 2 and 5 of the aromatic ring and a difluoromethoxy group (-OCF₂H) at position 2. Its molecular formula is C₇H₄Cl₂F₂O₂, with a molecular weight of 237.01 g/mol (calculated). This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of chlorine and fluorine substituents, which enhance stability and modulate reactivity .
Properties
IUPAC Name |
2,5-dichloro-3-(difluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2O2/c8-3-1-4(12)6(9)5(2-3)13-7(10)11/h1-2,7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZOWEHJYUTWQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Cl)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3-(difluoromethoxy)phenol typically involves the reaction of 2,5-dichlorophenol with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution of the hydroxyl group with the difluoromethoxy group. The reaction conditions often include elevated temperatures and the use of a suitable solvent, such as dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to remove impurities and obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3-(difluoromethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base are commonly employed.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
2,5-Dichloro-3-(difluoromethoxy)phenol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-(difluoromethoxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s unique properties arise from its substituent arrangement. Below is a comparative analysis with key analogs:
Key Observations:
- Electron-withdrawing groups: The -OCF₂H group in this compound offers moderate electron withdrawal compared to -CF₃, balancing stability and reactivity .
- Bioactivity: The presence of -OCF₂H may enhance bioavailability compared to non-fluorinated analogs like 2,5-dichlorophenol, which is associated with higher toxicity risks .
Toxicity and Environmental Impact
Chlorophenols are known for their toxicity, with effects varying by substitution pattern. Data from the Agency for Toxic Substances and Disease Registry highlight:
- Inference: Fluorinated analogs like this compound may exhibit prolonged environmental persistence due to C-F bond stability, though specific toxicity data remain scarce .
Biological Activity
2,5-Dichloro-3-(difluoromethoxy)phenol is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and comparisons with related compounds.
Chemical Structure and Properties
This compound features a phenolic structure with two chlorine atoms and a difluoromethoxy group. The presence of these substituents significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors.
- Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential enzymes involved in cell wall synthesis.
- Enzyme Inhibition : Research indicates that it can inhibit enzymes critical for fungal growth, making it a candidate for antifungal drug development.
Biological Activity Data
Recent studies have documented various biological activities associated with this compound. Below is a summary of key findings:
Case Studies
- Antifungal Efficacy : A study evaluated the antifungal properties of this compound against Candida neoformans. Results indicated that it outperformed traditional antifungal agents like fluconazole in both in vitro and in vivo models, showcasing its potential as a novel therapeutic agent .
- Microbial Resistance : Another investigation focused on the compound's ability to combat resistant strains of bacteria. It was found to be effective against multi-drug resistant E. coli, highlighting its importance in addressing antibiotic resistance.
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with structurally similar compounds:
| Compound | Biological Activity |
|---|---|
| 2,5-Dichlorophenol | Moderate antibacterial properties |
| 3,5-Dichloro-2-(difluoromethoxy)phenol | Enhanced antifungal activity |
| 2,4-Dichloro-3-(difluoromethoxy)phenol | Similar mechanism but lower efficacy |
The unique positioning of the difluoromethoxy group enhances the overall potency and selectivity of this compound compared to its analogs.
Research Applications
The compound is being explored for various applications:
- Pharmaceutical Development : Investigated as a lead compound for developing new antifungal and antibacterial drugs.
- Material Science : Used in synthesizing advanced materials due to its unique chemical properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
